3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at the 7th position, and a 4-methylpiperidin-1-ylmethyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with 3,4-dimethoxybenzene under Friedel-Crafts conditions.
Attachment of the 4-Methylpiperidin-1-ylmethyl Group: This step involves the nucleophilic substitution reaction where the chromen-2-one derivative reacts with 4-methylpiperidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 7th position can undergo oxidation to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-7-oxo-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2,3-dihydrochromen-2-one.
Substitution: Formation of derivatives with various substituents replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands.
Medicine
Potential medicinal applications include its use as a lead compound for developing drugs targeting specific enzymes or receptors. Its structural features suggest potential activity as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group at the 7th position and the piperidinyl group play crucial roles in binding to these targets, modulating their activity. The chromen-2-one core can interact with hydrophobic pockets, while the methoxy groups can form hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one: Lacks the piperidinyl group, resulting in different biological activity.
3-(3,4-Dimethoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one: Lacks the hydroxy group, affecting its reactivity and binding properties.
3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-methyl-2H-chromen-2-one: Substitutes the piperidinyl group with a methyl group, altering its pharmacological profile.
Uniqueness
The presence of both the hydroxy group and the 4-methylpiperidin-1-ylmethyl group in 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C24H27NO5/c1-15-8-10-25(11-9-15)14-19-20(26)6-4-17-12-18(24(27)30-23(17)19)16-5-7-21(28-2)22(13-16)29-3/h4-7,12-13,15,26H,8-11,14H2,1-3H3 |
InChI Key |
BYYYYAKCFPIBKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
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